![molecular formula C16H18O3 B14585537 (4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane CAS No. 61248-94-0](/img/structure/B14585537.png)
(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane typically involves the reaction of a suitable naphthyl derivative with a dioxolane precursor. One common method involves the use of naphthalen-1-ol and 2,2-dimethyl-1,3-dioxolane in the presence of an acid catalyst to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthyl ring or the dioxolane moiety.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl ring or the dioxolane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyl ketones or alcohols, while reduction can produce naphthyl-substituted dioxolanes.
Applications De Recherche Scientifique
(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: A simpler analog without the naphthyl group.
Naphthalen-1-ol: The naphthyl derivative used in the synthesis of the compound.
1,3-Dioxolane: The parent dioxolane ring structure.
Uniqueness
(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the naphthyl group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
61248-94-0 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
(4S)-2,2-dimethyl-4-(naphthalen-1-yloxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H18O3/c1-16(2)18-11-13(19-16)10-17-15-9-5-7-12-6-3-4-8-14(12)15/h3-9,13H,10-11H2,1-2H3/t13-/m0/s1 |
Clé InChI |
REUOAEHUTNFXRD-ZDUSSCGKSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)COC2=CC=CC3=CC=CC=C32)C |
SMILES canonique |
CC1(OCC(O1)COC2=CC=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
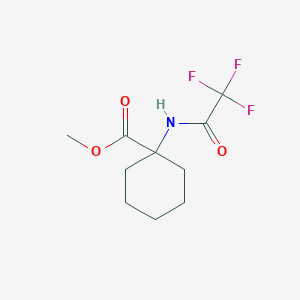
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)
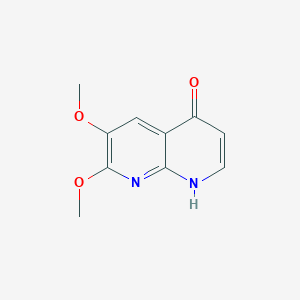
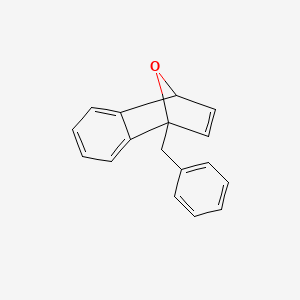

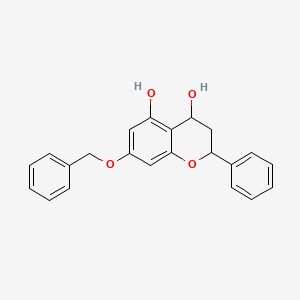
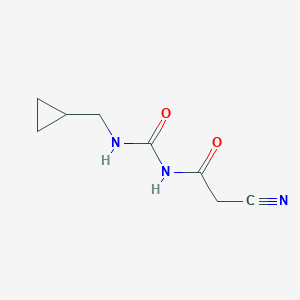


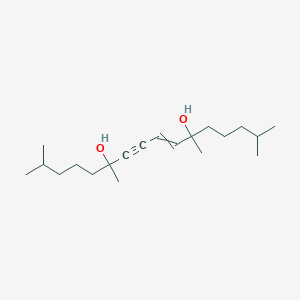

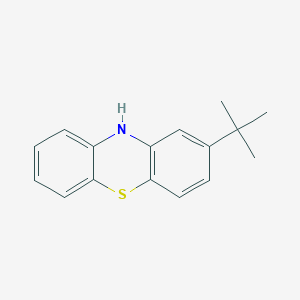
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
